molecular formula C13H9F4N5 B2886643 N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 900296-94-8

N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2886643
CAS RN: 900296-94-8
M. Wt: 311.244
InChI Key: WUDHDIGZLDKWCJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through single-crystal X-ray diffraction analysis . The structure of the compound can also be represented by the SMILES notation: CC1=NC2=NC=NN2C (NC2=CC=C (C=C2)C (F) (F)F)=C1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, a series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

Research into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, has demonstrated their high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds have been functionalized to include various substituents for enhanced receptor interaction and signaling studies. Specifically, compounds have been engineered for applications in amide condensation, click chemistry, and fluorophore tagging for advanced pharmacological probing of the A2A AR. This research contributes to our understanding of adenosine receptor signaling pathways and the development of targeted therapies for related diseases (Kumar et al., 2011).

Anticancer Agents with Unique Mechanism of Tubulin Inhibition

A series of triazolopyrimidines have been synthesized and described as anticancer agents that exhibit a unique mechanism of action by promoting tubulin polymerization without competing with paclitaxel binding sites. Instead, these compounds inhibit the binding of vincas to tubulin, offering a distinct approach to overcoming resistance in cancer treatment. This unique mechanism, coupled with their ability to overcome multidrug resistance transporter proteins, positions triazolopyrimidines as promising leads in anticancer therapy research (Zhang et al., 2007).

Synthesis and Biological Activity of Fluorinated Compounds

Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown promising antiproliferative effects, indicating their potential as pharmacological tools or therapeutic agents. The absence of inhibitory activity against dihydrofolate reductase (DHFR) suggests that their antiproliferative effects are mediated through mechanisms other than DHFR inhibition, highlighting the potential for novel therapeutic pathways (Dolzhenko et al., 2008).

Antimicrobial and Antitumor Activities

Compounds synthesized from enaminones have shown significant antimicrobial and antitumor activities. This research demonstrates the versatility of N-arylpyrazole-containing enaminones as precursors for various heterocyclic compounds with potential therapeutic applications. Among these, specific derivatives have displayed cytotoxic effects comparable to standard treatments against certain cancer cell lines, as well as broad antimicrobial efficacy (Riyadh, 2011).

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on further investigating the structure-activity relationship of these compounds and their potential applications in various fields.

properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N5/c1-7-6-10(19-9-4-2-8(14)3-5-9)22-12(18-7)20-11(21-22)13(15,16)17/h2-6,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDHDIGZLDKWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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